molecular formula C12H13ClN2S B383314 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine CAS No. 610274-01-6

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B383314
CAS No.: 610274-01-6
M. Wt: 252.76g/mol
InChI Key: DNHPYCAMLHXYLU-UHFFFAOYSA-N
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Description

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (CAS: 610274-01-6) is a fused heterocyclic compound with a molecular formula of C₁₂H₁₃ClN₂S and a molecular weight of 252.76 g/mol . It features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and methyl groups at positions 2 and 7. This compound is part of a broader class of thienopyrimidines, which are structurally analogous to purines and exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

4-chloro-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-6-3-4-8-9(5-6)16-12-10(8)11(13)14-7(2)15-12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHPYCAMLHXYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610274-01-6
Record name 3-chloro-5,11-dimethyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Compounds and Substituent Effects:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features
Target Compound 4-Cl, 2-Me, 7-Me C₁₂H₁₃ClN₂S 252.76 Dual methyl groups enhance lipophilicity; potential steric effects .
4-Chloro-2-methyl analog (Compound 22) 4-Cl, 2-Me C₁₁H₁₁ClN₂S 238.74 Lower molecular weight; 2-Me reduces potency vs. 2-H in tubulin assays .
4-Chloro-7-methyl analog 4-Cl, 7-Me C₁₁H₁₁ClN₂S 238.74 Methyl at 7-position may influence ring conformation .
4-Chloro-2-ethyl analog 4-Cl, 2-Et C₁₂H₁₃ClN₂S 252.76 Ethyl group increases bulk but may reduce solubility .
4-Chloro-6,7,8,9-tetrahydrocyclohepta analog Cyclohepta ring C₁₂H₁₃ClN₂S 252.76 Expanded ring size alters binding to RORγt and tubulin .
Fluorinated derivatives (e.g., 2-CF₃) 4-Cl, 2-CF₃ C₁₂H₁₀ClF₃N₂S 306.73 Enhanced metabolic stability and antitumor activity .

Anticancer and Tubulin Inhibition:

  • 2-H vs. 2-Me vs. 2-NH₂ :
    • The 2-H analog (unsubstituted) exhibits 27-fold higher potency in microtubule depolymerization assays compared to 2-Me derivatives .
    • The 2-NH₂ analog shows 5.8-fold lower antiproliferative activity than 2-H analogs, likely due to reduced membrane permeability .

Antimicrobial Activity:

  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives (e.g., compounds 4, 6, and 10) show strong activity against E. coli, S. aureus, and C. albicans due to electron-withdrawing substituents enhancing membrane disruption .

Anti-inflammatory Activity:

  • 2-Methylthio derivatives (e.g., compound 5 ) inhibit COX-1/2 and 5-LOX enzymes, with IC₅₀ values in the micromolar range .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends LogP (Predicted)
Target Compound Not reported Low aqueous solubility ~3.5
4-Chloro-2-methyl analog (Compound 22) 228–230 Soluble in DMSO, ethanol 3.1
4-Chloro-2-ethyl analog 53–58 Soluble in organic solvents 3.8
Fluorinated derivatives 90–92 Improved solubility in lipids 4.2

Biological Activity

4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound notable for its fused benzothiophene and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C12H13ClN2S
  • Molecular Weight : 252.76 g/mol
  • CAS Number : 610274-01-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of these targets effectively:

  • Microtubule Depolymerization : The compound exhibits significant potency in disrupting microtubule dynamics, which is crucial for cancer cell proliferation. It has been found to inhibit binding to tubulin effectively, thus preventing mitotic spindle formation and leading to cell cycle arrest.

Anticancer Properties

Recent studies have demonstrated that this compound possesses strong antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : In a study involving the NCI-60 cancer cell line panel, it exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across 40 sensitive cell lines. This performance indicates a significantly higher potency compared to lead compounds in various cancer types including leukemia and solid tumors like non-small cell lung cancer (NSCLC) and melanoma .
Cancer Type Relative Potency (compared to lead compound)
Leukemia5 to 6-fold more potent
NSCLC2 to 17-fold more potent
MelanomaUp to 25-fold more potent

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity:

  • COX Enzyme Inhibition : It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicated that derivatives of this compound suppressed COX-2 activity effectively with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Microtubule Depolymerization Assays :
    • A study found that at a concentration of 10 µM, the compound caused significant microtubule depolymerization in cancer cells. The EC50 value for this effect was reported as 19 nM .
  • Comparative Analysis with Other Compounds :
    • Compounds derived from the same scaffold demonstrated varying degrees of potency. For instance, modifications in substituents led to a range of IC50 values from <40 nM to >125 nM across different analogs .
  • In Vivo Assessments :
    • In animal models for inflammatory conditions (carrageenan-induced paw edema), derivatives exhibited effective anti-inflammatory responses comparable to standard treatments like indomethacin with ED50 values indicating significant therapeutic potential .

Q & A

Basic: What synthetic routes are commonly used to prepare 4-Chloro-2,7-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via cyclocondensation of azomethine intermediates (e.g., 3-amino-2-methyl derivatives) in glacial acetic acid with DMSO as a catalyst. Reflux times (30–60 minutes) and stoichiometric ratios of reagents are critical for minimizing side products. For example, the use of 0.1 M NaCl in cold water precipitates the product efficiently, achieving yields >80% after recrystallization from acetic acid . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid) and reaction time to control ring closure and substituent positioning.

Advanced: How can molecular docking studies guide the design of derivatives targeting specific enzymes, such as tyrosinase or SIRT2?

Docking studies leverage software like AutoDock Vina to predict binding affinities between the compound’s chloro and methyl substituents and enzyme active sites. For tyrosinase inhibition, the 4-chloro group interacts with Cu²⁺ ions in the catalytic pocket, while hydrophobic interactions from the dimethyl substituents stabilize binding . For SIRT2, substituents at the 2- and 7-positions (e.g., methoxynaphthyl or pyridinyl groups) enhance selectivity by occupying hydrophobic subpockets, as shown in neuroprotective models . Validating docking results requires comparative IC₅₀ assays and crystallographic data (e.g., PDB 4V1) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies methyl (δ 2.1–2.5 ppm) and chloro-substituted aromatic protons (δ 7.3–7.8 ppm). The tetrahydrobenzene ring protons appear as multiplet signals between δ 1.8–2.9 ppm .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ confirm C=O (if present) and C-Cl bonds at 550–650 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities, ensuring >95% purity .

Advanced: How do structural modifications at the 2- and 7-positions influence anticancer activity in breast cancer models?

Substituting the 2-position with N-methylpiperazine or 4-methoxyphenyl enhances cytotoxicity against MDA-MB-231 cells (IC₅₀ < 1 μM) by improving membrane permeability and P-glycoprotein evasion. At the 7-position, methyl groups reduce steric hindrance, allowing deeper penetration into the ATP-binding pocket of kinases like EGFR . SAR studies show that bulkier substituents (e.g., benzylamino) at the 2-position decrease activity due to unfavorable steric clashes .

Basic: What in vitro assays are suitable for evaluating the compound’s anti-inflammatory potential?

  • COX-1/COX-2 inhibition : ELISA-based assays using purified enzymes (IC₅₀ values compared to diclofenac) .
  • TNF-α/IL-6 suppression : LPS-stimulated macrophage models (e.g., RAW 264.7 cells) with cytokine quantification via ELISA .
  • Ulcerogenicity index : Assess gastric toxicity in rat models by measuring mucosal damage scores relative to indomethacin .

Advanced: How can crystallographic data resolve contradictions in reported biological activities across studies?

X-ray crystallography (e.g., CCDC 15438065) confirms the compound’s planar conformation, which is critical for intercalation into DNA or enzyme active sites. Discrepancies in IC₅₀ values (e.g., SIRT2 vs. tyrosinase) arise from variations in assay conditions (e.g., NAD⁺ concentration in sirtuin assays). Aligning crystal structures (e.g., 4V1) with docking poses identifies false positives from aggregation artifacts .

Basic: What solvent systems are optimal for recrystallization to ensure high purity?

Acetic acid is preferred for recrystallization due to its polarity and compatibility with the compound’s solubility profile (melting point 95–96°C). Alternative systems include ethanol/water (3:1) or dichloromethane/hexane gradients. Impurity removal is monitored via TLC (Rf 0.5 in ethyl acetate/hexane 1:1) .

Advanced: How does the compound’s tricyclic scaffold compare to pyrrolo[2,3-d]pyrimidines in antifolate activity?

The benzo[4,5]thieno[2,3-d]pyrimidine core mimics pyrrolo[2,3-d]pyrimidines in binding dihydrofolate reductase (DHFR) but exhibits stronger hydrophobic interactions with Trp109 in thymidylate synthase (TS). The sulfur atom in the thiophene ring enhances π-stacking with Phe225, improving Ki values by 10-fold compared to nitrogen-containing analogs .

Basic: What precautions are necessary when handling this compound due to its reactivity?

  • Moisture sensitivity : Store under argon at −20°C.
  • Chloro group reactivity : Avoid nucleophilic solvents (e.g., amines) to prevent displacement reactions.
  • Toxicity : Use fume hoods and PPE; LC-MS analysis detects degradation products like sulfoxides .

Advanced: Can computational models predict metabolic stability or toxicity for derivatives?

Yes. QSAR models using ADMET predictors (e.g., SwissADME) highlight high microsomal stability (t½ > 60 min) for derivatives with logP < 3.5. Toxicity risks (e.g., hERG inhibition) correlate with basic amine substituents at the 2-position, which can be mitigated by introducing polar groups (e.g., hydroxyl or morpholine) .

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